4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a synthetic organic compound that belongs to the thiazepane family Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazepane ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the butanoyl group: This step may involve acylation reactions using butanoyl chloride or anhydride.
Addition of the fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted thiazepane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Fluorophenyl compounds: Molecules containing fluorophenyl groups with varying functional groups.
Uniqueness
4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other thiazepane or fluorophenyl derivatives.
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-2-5-15(18)17-9-8-14(21(19,20)11-10-17)12-6-3-4-7-13(12)16/h3-4,6-7,14H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNMHHVLOHAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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